4-((3-(1H-imidazol-1-yl)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
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Overview
Description
4-((3-(1H-imidazol-1-yl)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one: is a complex organic compound featuring multiple functional groups, including an imidazole ring, a nitro group, and a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
. Common synthetic routes include:
Condensation Reactions: : The imidazole ring can be formed through condensation reactions involving 1,2-diamines and carbonyl compounds.
Nucleophilic Substitution: : The quinoline core can be synthesized through nucleophilic substitution reactions involving appropriate precursors.
Nitration and Amination: : The nitro group and amino group can be introduced through nitration and amination reactions, respectively.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, leading to the formation of different amines.
Substitution: : The imidazole ring and quinoline core can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation Products: : Nitroso derivatives and nitrate esters.
Reduction Products: : Amines and amides.
Substitution Products: : Alkylated and acylated derivatives of the imidazole and quinoline rings.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the nitro group may interact with enzymes or receptors, leading to biological responses. The imidazole ring can chelate metal ions, affecting cellular processes.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:
Imidazole Derivatives: : Compounds containing imidazole rings with different substituents.
Quinoline Derivatives: : Compounds featuring quinoline cores with various functional groups.
Nitro Compounds: : Compounds with nitro groups in different positions and environments.
These similar compounds may have different biological activities and applications, highlighting the uniqueness of 4-((3-(1H-imidazol-1-yl)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one .
Properties
IUPAC Name |
4-(3-imidazol-1-ylpropylamino)-3-nitro-1-phenylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-21-20(26(28)29)19(23-11-6-13-24-14-12-22-15-24)17-9-4-5-10-18(17)25(21)16-7-2-1-3-8-16/h1-5,7-10,12,14-15,23H,6,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFXTHZDQMKZKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])NCCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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